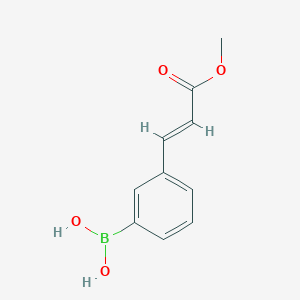
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronsäure
Übersicht
Beschreibung
(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid, also known as 3-MPBA, is an organoboronic acid that has many uses in organic synthesis and scientific research. It is a versatile reagent that can be used to form carbon-carbon and carbon-heteroatom bonds, and can also be used for a variety of other transformations. In addition to its synthetic capabilities, 3-MPBA has also been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthese von stickstoffhaltigen Heterocyclen
Diese Verbindung dient als Vorläufer bei der Synthese von stickstoffhaltigen Heterocyclen, die in der pharmazeutischen Industrie von großer Bedeutung sind. Die Propargylamin-Einheit in ihrer Struktur ist besonders wertvoll für die Bildung von Pyrrolen und Pyridinen durch Domino-Reaktionen .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Phenylboronsäuren, einschließlich dieser Verbindung, werden häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese und führen zur Herstellung verschiedener aromatischer Verbindungen .
Katalytische Protodeboronierung
Die Verbindung kann eine katalytische Protodeboronierung durchlaufen, ein Verfahren zur Entfernung der Bor-Gruppe aus Boronsäureestern. Diese Reaktion ist für die Synthese komplexer Moleküle unerlässlich und kann auf die formale anti-Markovnikov-Hydromethylierung von Alkenen angewendet werden .
Entwicklung von organischen Leuchtdioden (OLEDs)
Organoboranverbindungen sind ein integraler Bestandteil der Entwicklung von OLEDs. Ihre elektronischen Eigenschaften machen sie geeignet für die Herstellung von lichtemittierenden Schichten in diesen Geräten, die in Displays und Beleuchtung eingesetzt werden .
Arzneimittelforschung und -entwicklung
Die Boronsäure-Einheit dieser Verbindung spielt eine wichtige Rolle in der Arzneimittelforschung. Sie kann verwendet werden, um Boranatkomplexe zu erzeugen, die potenzielle therapeutische Anwendungen haben, einschließlich der Krebsbehandlung .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. Boronsäuren können reversible kovalente Bindungen mit Diolen bilden, was für die Herstellung von reaktionsfähigen Oberflächen nützlich ist .
Chemische Sensoren
Es ist bekannt, dass Boronsäuren mit Sacchariden wechselwirken, was sie für die Entwicklung von chemischen Sensoren zum Nachweis von Zuckern nützlich macht, die Anwendungen in der medizinischen Diagnostik haben .
Umweltüberwachung
Diese Verbindung kann in der Umweltüberwachung eingesetzt werden. Ihre Fähigkeit, Komplexe mit verschiedenen Substanzen zu bilden, macht sie wertvoll für den Nachweis und die Quantifizierung von Schadstoffen in Wasser und Boden .
Eigenschaften
IUPAC Name |
[3-[(E)-3-methoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTWTEGVKAHSGN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-59-1 | |
| Record name | 1-Methyl (2E)-3-(3-boronophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



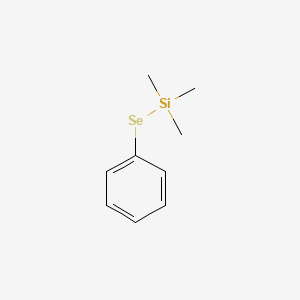
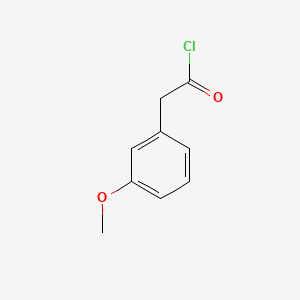
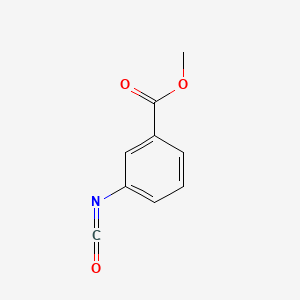
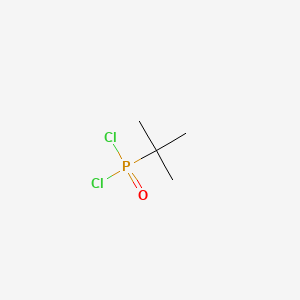
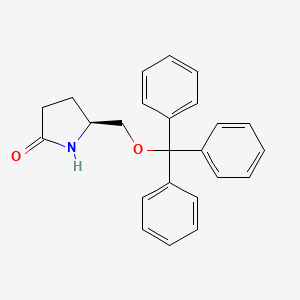

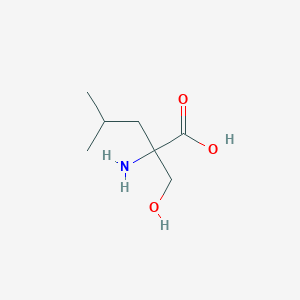

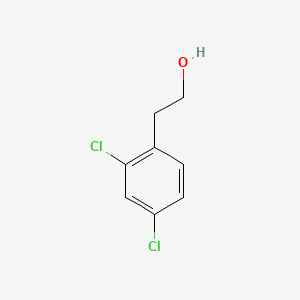
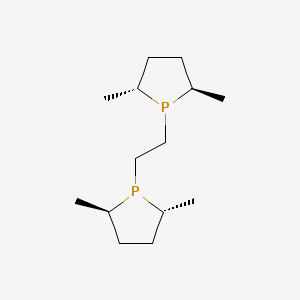
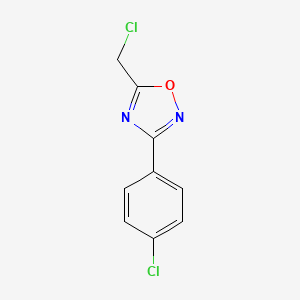
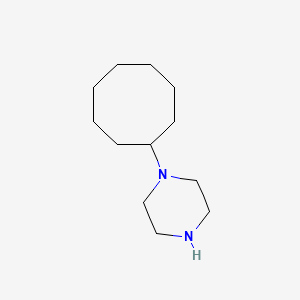

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)